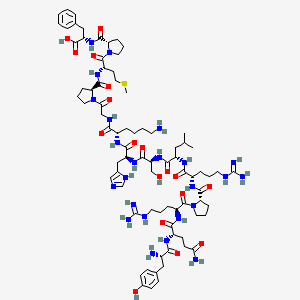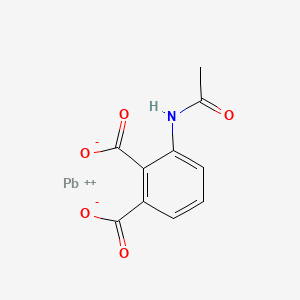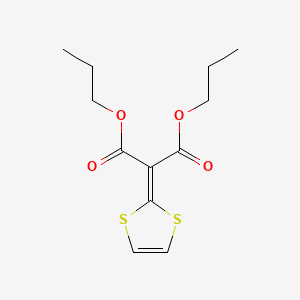
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is used as a pharmaceutical intermediate and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid and 4-methoxybenzylamine.
Formation of Amide Bond: The nitro group of 2-chloro-5-nitrobenzoic acid is reduced to an amine, which is then reacted with 4-methoxybenzylamine to form the corresponding amide.
Borylation: The amide is then subjected to borylation using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in the study of various biological processes.
Medicine: Explored as a pharmaceutical intermediate in the synthesis of drugs, particularly those targeting cancer and other diseases.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets:
Protease Inhibition: The boronic acid group can form reversible covalent bonds with the active site of proteases, inhibiting their activity.
Pathways Involved: This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(4-methylbenzylcarbamoyl)benzeneboronic acid
- 2-Chloro-5-(4-ethylbenzylcarbamoyl)benzeneboronic acid
Comparison
2-Chloro-5-(4-methoxybenzylcarbamoyl)benzeneboronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C15H15BClNO4 |
|---|---|
分子量 |
319.5 g/mol |
IUPAC名 |
[2-chloro-5-[(4-methoxyphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO4/c1-22-12-5-2-10(3-6-12)9-18-15(19)11-4-7-14(17)13(8-11)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChIキー |
AXWUFBJJYNZBLM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)OC)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)









